molecular formula C19H20N2O5S B254148 N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide

Cat. No. B254148
M. Wt: 388.4 g/mol
InChI Key: RWZXYMOWKXCLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide, also known as DTTB, is a synthetic compound that has been researched for its potential use in medicinal chemistry. DTTB is a member of the thienylbenzamide family of compounds and has shown promise in various scientific studies.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide is not yet fully understood. However, it is believed that N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide works by inhibiting the activity of certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. In one study, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide was found to induce apoptosis (programmed cell death) in human breast cancer cells. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide in lab experiments is its relatively easy synthesis process. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide has shown promise in various studies for its potential use in medicinal chemistry. However, one limitation of using N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide in lab experiments is its potential toxicity, as some studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide may be toxic to certain cell types.

Future Directions

There are several potential future directions for research involving N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide. One potential direction is further studies on its potential use in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide and its potential toxicity. Finally, further studies are needed to explore the potential use of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide in the development of new antibacterial agents.

Synthesis Methods

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of thioacetic acid with 2-nitrobenzaldehyde to form 2-nitrobenzylthioacetate. This intermediate is then reacted with 2-phenylethylamine and sodium hydride to form the desired N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide compound.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide has been studied for its potential use in medicinal chemistry, particularly in the treatment of cancer. In one study, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide was found to inhibit the growth of human breast cancer cells in vitro. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide has also been shown to have antibacterial activity against various strains of bacteria.

properties

Product Name

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-(2-phenylethyl)benzamide

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-nitro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C19H20N2O5S/c22-19(16-7-4-8-17(13-16)21(23)24)20(18-10-12-27(25,26)14-18)11-9-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2

InChI Key

RWZXYMOWKXCLFD-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CS(=O)(=O)CC1N(CCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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